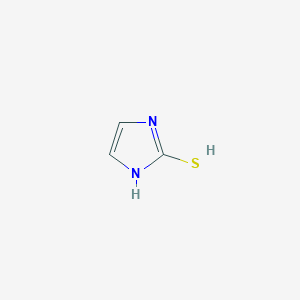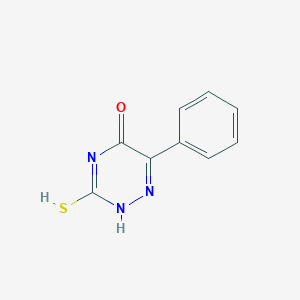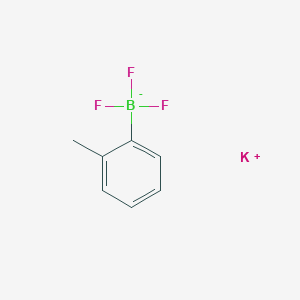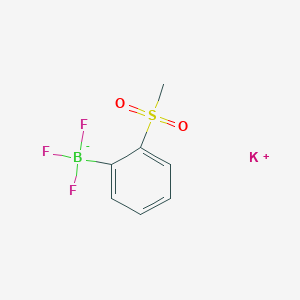
potassium;trifluoro-(3-phenylmethoxyphenyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “potassium;trifluoro-(3-phenylmethoxyphenyl)boranuide” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “potassium;trifluoro-(3-phenylmethoxyphenyl)boranuide” involves several steps, typically starting with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Specific details about the synthetic routes and reaction conditions for this compound are often proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and efficiency in the production process. The use of high-throughput screening and optimization tools further enhances the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound “potassium;trifluoro-(3-phenylmethoxyphenyl)boranuide” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation and yield.
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized products, depending on the nature of the substituent.
Scientific Research Applications
The compound “potassium;trifluoro-(3-phenylmethoxyphenyl)boranuide” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, catalysis, and material science.
Biology: It serves as a probe for studying biological pathways and interactions, particularly in enzyme kinetics and receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor or activator of specific biological targets.
Industry: It is utilized in the development of new materials, coatings, and industrial processes, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of “potassium;trifluoro-(3-phenylmethoxyphenyl)boranuide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the nature of the target.
Properties
IUPAC Name |
potassium;trifluoro-(3-phenylmethoxyphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3O.K/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11;/h1-9H,10H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMZXLWEJMCVJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OCC2=CC=CC=C2)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC=C1)OCC2=CC=CC=C2)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3KO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide](/img/structure/B7768159.png)



